Product packaging for All3N(a1-1a)Glc(Cat. No.:CAS No. 121843-36-5)

All3N(a1-1a)Glc

Cat. No.: B568675
CAS No.: 121843-36-5
M. Wt: 341.313
InChI Key: OHNBYBTUSOVUMK-OCEKCAHXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

All3N(a1-1a)Glc is a defined oligosaccharide compound significant for fundamental glycobiology research. This reagent features a specific alpha(1-1) glycosidic linkage, a structure of high interest in studying carbohydrate-binding proteins known as lectins. Research applications for this compound include its use as a standard in analytical techniques like mass spectrometry and HPLC for glycan identification and quantification. It also serves as a critical tool for probing the binding specificity and affinity of lectins, helping to elucidate the mechanisms of glycan-protein interactions that underpin cell recognition, signaling, and adhesion processes. Furthermore, this compound can be used in competitive inhibition assays to map lectin binding sites and to study the biosynthesis of glycans with similar linkages. Provided as a high-purity, characterized material, it is essential for researchers investigating the role of complex carbohydrates in health and disease. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO10 B568675 All3N(a1-1a)Glc CAS No. 121843-36-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121843-36-5

Molecular Formula

C12H23NO10

Molecular Weight

341.313

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H23NO10/c13-5-6(16)3(1-14)21-11(8(5)18)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7-,8-,9+,10-,11-,12-/m1/s1

InChI Key

OHNBYBTUSOVUMK-OCEKCAHXSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)N)O)O

Synonyms

α-D-Glucopyranosyl 3-amino-3-deoxy-α-D-allopyranoside

Origin of Product

United States

Synthetic Methodologies for Glucose Containing Oligosaccharides with Defined Linkages

Chemical Glycosylation Strategies for α1-1α Linkages

Chemical synthesis relies on carefully orchestrated reactions involving activated glycosyl donors and acceptor molecules, often requiring extensive use of protecting groups to ensure regioselectivity and stereoselectivity.

Stereoselective Synthesis Approaches

Achieving the α-configuration in glycosidic bonds, especially the less common α1-1α linkage, requires specific strategies that overcome the inherent preference for β-linkages or control the reaction pathway.

Anomeric Control: The stereochemical outcome of a glycosylation reaction is influenced by various factors, including the nature of the glycosyl donor, the protecting groups, the promoter, and the solvent. For α1-1α linkages, strategies often involve donors that inherently favor α-attack or conditions that suppress the formation of the more stable β-anomer. For instance, certain glycosyl imidate donors activated by specific Lewis acids, such as TMSOTf in combination with DMF, have shown promise in achieving stereoselective α-glucosylation of secondary alcohols nih.gov. Similarly, the use of per-benzylated glucosyl imidate donors activated with TMSOTf/DMF has been reported for stereoselective cis-glucosylation of secondary alcohols nih.govacs.org.

Intramolecular Aglycone Delivery (IAD): This strategy involves temporarily tethering the glycosyl acceptor to the glycosyl donor, orienting them for a highly stereoselective coupling. While initially developed for β-mannosides, the IAD methodology has been successfully applied to the synthesis of trehalose (B1683222) and its analogs, forming the 1,1-α,α-glycosidic bond with complete stereoselectivity and good yields acs.orgnih.gov.

Reagent-Controlled Activation: The choice of activating agent and reaction conditions can significantly influence the stereoselectivity. For example, activating a per-benzylated glucosyl imidate donor with TMSOTf and DMF can lead to stereoselective α-glucosylation of secondary alcohols, while TMS iodide with triphenylphosphine (B44618) oxide favors cis-glucosylation of primary alcohols nih.govacs.org.

Protecting Group Strategies and Modern Advancements

Protecting groups are essential in carbohydrate chemistry to mask reactive hydroxyl groups and direct regioselectivity. Modern advancements focus on more efficient and selective protecting group manipulations.

Role of Protecting Groups: Protecting groups play a critical role in controlling the reactivity and stereochemical outcome of glycosylation reactions wiley-vch.denih.govmasterorganicchemistry.com. For example, the presence of a participating group at the C-2 position of a glycosyl donor, such as an acetate, typically leads to the formation of a 1,2-trans glycosidic linkage (β-glycoside for glucose donors) via a dioxolenium ion intermediate nih.govuniversiteitleiden.nl. Conversely, non-participating groups, such as ethers (e.g., benzyl (B1604629) ethers), are often used to favor cis-glycosylation, though they may lead to poorer anomeric selectivity nih.gov.

Modern Advancements: Recent research has explored novel protecting group strategies and catalysts to enhance stereoselectivity. For instance, the use of 3,4-O-carbonated donors has shown improved α-directing effects for the glycosylation of 2-deoxysugars compared to peracetyl-protected donors nih.gov. Transition metal catalysis has also emerged as a powerful tool, enabling milder reaction conditions and improved anomeric selectivity by activating glycosyl donors like trichloroacetimidates, ortho-alkynyl-benzoates, and halides nih.gov. Lewis acids such as TMSOTf and BF₃·Et₂O are commonly employed for anomeric activation, proceeding through oxocarbenium ion intermediates beilstein-journals.org.

Chemoenzymatic Synthesis of Glucose-Containing Glycans

Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high specificity and efficiency of enzymes, offering a powerful approach to complex carbohydrate structures.

Utilizing Glycosynthases for Oligosaccharide Assembly

Glycosynthases are engineered enzymes derived from glycosidases, which have been modified to catalyze glycosidic bond formation rather than hydrolysis.

Mechanism and Application: Glycosynthases typically require an activated glycosyl donor (e.g., a glycosyl fluoride) and an acceptor alcohol. The mutation of the active site nucleophile (e.g., aspartate or glutamate) to a non-nucleophilic amino acid (e.g., alanine) prevents hydrolysis and promotes transglycosidation wikipedia.orgchimia.ch. These enzymes are often highly stereoselective. While many glycosynthases are known for synthesizing β-glycosides, efforts are ongoing to develop α-glycosynthases for creating α-linkages wikipedia.orgnih.gov. For example, a mutant of a β-glucosidase from Agrobacterium sp. was one of the first reported glycosynthases, used to synthesize di- and trisaccharides with high yields wikipedia.org. Research is also advancing in creating α-mannosynthases and other α-linkage-forming glycosynthases ox.ac.uk.

Glycosyltransferase-Mediated Glycosylation

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of sugar moieties from activated nucleotide sugars to specific acceptors, forming glycosidic bonds with remarkable regio- and stereospecificity.

Specificity and Diversity: Glycosyltransferases are highly specific for their donor (e.g., UDP-glucose) and acceptor substrates, as well as the type of glycosidic linkage formed (e.g., α or β, and the position of linkage) nih.govsigmaaldrich.comuzh.chwikipedia.orgsigmaaldrich.com. This specificity is crucial for building complex glycan structures. While the "one enzyme-one linkage" hypothesis was an early concept, some GTs exhibit broader specificities, acting on analogs or multiple acceptors nih.govsigmaaldrich.comuzh.chsigmaaldrich.com. Mammals utilize a range of nucleotide sugars, such as UDP-glucose, GDP-mannose, and CMP-sialic acid, as donors wikipedia.org.

The precise recognition of donor and acceptor molecules by glycosyltransferases dictates the structure of the resulting glycan.

Donor Specificity: Glycosyltransferases typically utilize activated nucleotide sugars as donors. For glucose-containing glycans, UDP-glucose is a common donor wikipedia.orgpnas.orgfrontiersin.org. The specificity extends to the anomeric configuration of the donor, with most GTs utilizing α-anomeric nucleotide sugars to form either α or β linkages, depending on the enzyme's mechanism (retaining or inverting) uzh.chwikipedia.org.

Acceptor Specificity: Acceptors can range from simple alcohols to complex oligosaccharides, proteins, or lipids uzh.chwikipedia.orgfrontiersin.org. The acceptor's structure, particularly the presence and position of hydroxyl groups, determines its suitability for glycosylation. For instance, plant family 1 glycosyltransferases (UGTs) exhibit a wide acceptor scope but their donor specificity is complex and not fully understood frontiersin.org. Glycosyltransferases can tolerate modifications on the acceptor, provided key structural features are maintained sigmaaldrich.com.

Enzymatic Mechanisms and Metabolic Pathways Involving Glucose Containing Glycans

Glucosyltransferases: Catalytic Mechanisms and Specificity

Glucosyltransferases are a class of enzymes that catalyze the transfer of a glucose moiety from an activated sugar donor to an acceptor molecule. These enzymes play a crucial role in the synthesis of a vast array of glycoconjugates, including glycoproteins, glycolipids, and polysaccharides.

Multifunctional Glucosyltransferases

A notable feature of some glucosyltransferases is their multifunctionality, meaning a single enzyme can catalyze the formation of different glycosidic linkages or act on various acceptor substrates. This versatility is often attributed to the flexibility of the enzyme's active site, which can accommodate different substrates and orient them appropriately for catalysis. The specific products formed by a multifunctional glucosyltransferase can be influenced by factors such as the concentration of acceptor and donor substrates, pH, and the presence of cofactors.

Biosynthesis of Lipooligosaccharides Involving Glucose Transfer

The biosynthesis of lipooligosaccharides (LOS), which are components of the outer membrane of Gram-negative bacteria, is a well-characterized process involving multiple glucosyltransferases. This intricate pathway begins with the sequential addition of sugar residues to a lipid A core. Specific glucosyltransferases are responsible for adding glucose units at defined positions, contributing to the structural diversity of the LOS. The precise structure of the LOS is critical for the bacterium's viability and its interaction with the host environment.

Glycosidases and Glycan Processing

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, leading to the breakdown of complex carbohydrates. In cellular processes, they are essential for the trimming and processing of glycans, particularly in the context of glycoprotein quality control.

Glucose Trimming in Glycoprotein Quality Control

In the endoplasmic reticulum (ER), newly synthesized glycoproteins undergo a quality control process to ensure they are correctly folded. This process involves a cycle of glucose trimming and reglucosylation. Initially, a pre-assembled oligosaccharide containing three terminal glucose residues is transferred to the nascent polypeptide chain. Two of these glucose residues are sequentially removed by glucosidases I and II. The remaining monoglucosylated glycan serves as a recognition signal for ER-resident chaperones, such as calnexin and calreticulin, which assist in proper protein folding.

Reglucosylation by UDP-glucose:glycoprotein glucosyltransferase (UGGT)

If a glycoprotein fails to fold correctly, it is recognized by the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT). UGGT acts as a folding sensor and catalyzes the re-addition of a single glucose residue to the trimmed glycan of the misfolded protein. This reglucosylation step allows the glycoprotein to re-enter the calnexin/calreticulin folding cycle, providing another opportunity to achieve its correct conformation. If the protein remains misfolded after several cycles, it is eventually targeted for degradation.

Precursor Biosynthesis and UDP-Sugar Metabolism

In the realm of carbohydrate biochemistry, the biosynthesis of complex glycans universally proceeds through the activation of monosaccharides into nucleotide sugars, most commonly uridine diphosphate (UDP) derivatives. These UDP-sugars serve as high-energy donor molecules for glycosyltransferase enzymes, which catalyze the formation of glycosidic bonds.

For the glucose moiety of All3N(a1-1a)Glc, the precursor is unequivocally UDP-glucose (UDP-Glc). The biosynthesis of UDP-Glc is a well-established and central pathway in the metabolism of most organisms. It is synthesized from glucose-1-phosphate and uridine triphosphate (UTP) by the action of the enzyme UDP-glucose pyrophosphorylase (UGP). This reaction is reversible, but the subsequent rapid hydrolysis of the released pyrophosphate (PPi) drives the reaction forward, ensuring a steady supply of UDP-Glc for various metabolic needs.

The biosynthetic pathway for the 3-amino-3-deoxy-D-allose component is less straightforward and does not appear to be specifically described in the context of this compound. Generally, the formation of amino sugars involves a series of enzymatic modifications of common sugar precursors. A plausible hypothetical pathway would involve the conversion of a more common UDP-sugar, such as UDP-glucose or UDP-N-acetylglucosamine (UDP-GlcNAc), through the action of epimerases, aminotransferases, and possibly deacetylases.

The formation of the final disaccharide, this compound, would then theoretically require a specific glycosyltransferase. This enzyme would recognize the UDP-activated 3-amino-3-deoxy-D-allose as the donor substrate and a glucose molecule, or a glucose-containing acceptor, as the recipient, catalyzing the formation of the α(1→1)α glycosidic linkage. However, no such enzyme with this specific substrate specificity has been identified or characterized in the available scientific literature.

The absence of detailed research findings on the enzymatic synthesis and metabolic pathways of this compound suggests that it may be a synthetically derived compound, a rare natural product with an as-yet-undiscovered biosynthetic route, or a substructure of a larger, more complex molecule where the focus of research has been on other aspects of its biology.

Table 1: Key Precursors and Enzymes in the Hypothetical Biosynthesis of this compound

Precursor/EnzymeRole in Biosynthesis
Glucose-1-phosphateImmediate precursor for UDP-glucose
Uridine Triphosphate (UTP)Provides the UMP moiety for UDP-glucose synthesis
UDP-glucose pyrophosphorylase (UGP)Catalyzes the formation of UDP-glucose
UDP-glucose (UDP-Glc)Activated glucose donor
Hypothetical AminotransferaseIntroduction of an amino group to a sugar precursor
Hypothetical EpimeraseConversion of sugar stereochemistry (e.g., from gluco- to allo- configuration)
Hypothetical GlycosyltransferaseCatalyzes the final linkage of the two monosaccharide units

Table 2: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₂₃NO₁₀
Molecular Weight341.31 g/mol
IUPAC Name(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Further research, including enzymatic assays and genetic studies, would be necessary to elucidate the precise metabolic pathways and enzymatic machinery involved in the biosynthesis of this compound, should it be found to be a naturally occurring compound.

Biological Roles and Functional Significance of Specific Glycan Architectures

Glycan Influence on Protein Folding and Quality Control in the Endoplasmic Reticulum

The journey of many proteins to their final, functional state begins in the endoplasmic reticulum (ER), where they undergo folding and assembly. N-linked glycosylation, the attachment of a pre-assembled oligosaccharide (Glc3Man9GlcNAc2) to nascent polypeptide chains, is a crucial modification in this process. nih.govnih.gov These attached glycans are not merely decorative; they serve as critical signals for a sophisticated quality control system that ensures only correctly folded proteins are trafficked out of the ER. frontiersin.org

Interactions with Calnexin and Calreticulin

Central to this quality control mechanism are the lectin chaperones, calnexin (CNX) and calreticulin (CRT). glycoforum.gr.jpnih.gov After the initial oligosaccharide is attached to a new protein, two of the three terminal glucose residues are rapidly removed by glucosidases I and II. researchgate.net The resulting monoglucosylated glycan (Glc1Man9GlcNAc2) is then specifically recognized and bound by either the membrane-bound calnexin or the soluble calreticulin. glycoforum.gr.jpnih.govresearchgate.net

This interaction serves multiple purposes. It prevents the aggregation of folding intermediates and retains the glycoprotein within the ER, giving it time to achieve its correct three-dimensional structure. longdom.orgnih.gov Calnexin and calreticulin also act as scaffolds, recruiting other essential folding enzymes, such as ERp57, a protein disulfide isomerase that facilitates the formation of correct disulfide bonds. nih.govresearchgate.net Once the final glucose residue is removed by glucosidase II, the glycoprotein is released. researchgate.net If it has folded correctly, it can exit the ER. If it remains misfolded, an enzyme called UGGT (UDP-glucose:glycoprotein glucosyltransferase) recognizes the non-native conformation and adds a glucose residue back, allowing it to re-enter the calnexin/calreticulin cycle for another attempt at folding. nih.govresearchgate.net

Role in ER-Associated Degradation (ERAD)

If a glycoprotein repeatedly fails to fold correctly, it is targeted for destruction via a process known as ER-Associated Degradation (ERAD). researchgate.net The glycan structure plays a key role in this decision. The "mannose timer" model suggests that the slow trimming of mannose residues from the N-glycan by ER mannosidases acts as a signal. frontiersin.org If a protein remains in the ER for an extended period due to folding difficulties, its glycans will be progressively demannosylated. frontiersin.org

This trimming, particularly the exposure of a specific α1,6-linked mannose residue, generates a terminal signal that marks the misfolded protein for degradation. frontiersin.org This modified glycan is recognized by specific ERAD lectins, such as OS-9 and XTP3-B, which deliver the terminally misfolded glycoprotein to the retrotranslocation machinery. researchgate.netfrontiersin.org The protein is then moved back into the cytosol, ubiquitinated, and degraded by the proteasome. nih.gov In some cases, misfolded proteins that are resistant to ERAD may be targeted for degradation in lysosomes through a process called ER-to-lysosome-associated degradation (ERLAD), which also depends on specific N-glycan processing signals. embopress.org

Glycans in Cellular Targeting and Trafficking

Glycans act as molecular zip codes, directing proteins to their correct destinations within the cell. One of the most well-characterized examples of this is the mannose-6-phosphate (M6P) pathway, which targets lysosomal hydrolases to the lysosome. nih.govbio-techne.com

In the cis-Golgi network, specific enzymes recognize newly synthesized lysosomal enzymes and add a phosphate group to the sixth position of mannose residues on their N-linked glycans. frontiersin.orgnih.gov This M6P tag is then recognized by M6P receptors (MPRs) in the trans-Golgi network. frontiersin.orgnih.gov This binding event segregates the hydrolases into clathrin-coated vesicles that bud off and traffic to the late endosomes. nih.govnih.gov The acidic environment of the late endosome causes the hydrolase to dissociate from the receptor. The receptor is then recycled back to the Golgi, while the endosome matures into a lysosome, delivering the enzymes to their site of action. bio-techne.comm6ptherapeutics.com

Glycan-Mediated Cell-Cell and Cell-Matrix Interactions

The surfaces of cells are decorated with a dense layer of glycans, collectively known as the glycocalyx. These structures are crucial for mediating interactions between cells and between cells and the surrounding extracellular matrix (ECM). These interactions are fundamental to tissue architecture, cell migration, and inflammation. mdpi.comfrontiersin.org

Two major families of cell adhesion molecules that recognize glycan structures are the selectins and integrins. nih.govwikipedia.org

Selectins are lectins that bind to specific carbohydrate ligands, such as sialyl-LewisX, on other cells. frontiersin.organnualreviews.org This family includes L-selectin on leukocytes, P-selectin on platelets and endothelial cells, and E-selectin on endothelial cells. nih.gov These interactions are typically transient and are critical for the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response. frontiersin.orgnih.gov

Integrins are transmembrane receptors that mediate both cell-cell and cell-matrix adhesion. wikipedia.organnualreviews.org While they primarily bind to ECM proteins like fibronectin and collagen, their function can be modulated by glycosylation. nih.govwikipedia.org Integrin-mediated adhesion is essential for firm cell attachment, cell migration, and signaling. nih.gov

Molecule FamilyPrimary FunctionKey LigandsBiological Process
SelectinsInitial cell tethering and rollingSialylated carbohydrate structures (e.g., Sialyl-LewisX)Leukocyte extravasation during inflammation
IntegrinsFirm cell adhesion, cell migration, signalingExtracellular matrix proteins (e.g., fibronectin, collagen), other cell surface molecules (e.g., ICAMs)Tissue integrity, immune response, cancer metastasis

Modulation of Protein Conformation and Stability by Glycosylation

The addition of bulky and hydrophilic N-glycan chains can have significant intrinsic effects on the physical properties of a protein. nih.gov Glycosylation can enhance protein stability and influence its final conformation. nih.govacs.org

Glycan Epitopes in Immune Recognition and Response

Glycans are key players in the immune system's ability to distinguish "self" from "non-self." mdpi.comnih.gov Immune cells are equipped with a variety of glycan-binding proteins (lectins) that can recognize specific carbohydrate structures, or glycan epitopes, on host cells, pathogens, and tumor cells. mdpi.comnih.gov

One important family of such lectins is the Sialic acid-binding immunoglobulin-like lectins (Siglecs). ucsd.edu Siglecs are broadly expressed on immune cells and recognize sialic acids, which are often the terminal sugars on glycan chains of host cells. nih.govnih.gov This interaction typically delivers an inhibitory signal, helping to maintain immune tolerance and prevent autoimmunity. frontiersin.orgaacrjournals.org Many pathogens have evolved to exploit this system by decorating their own surfaces with sialic acids, a form of molecular mimicry to evade the host immune response. nih.gov

Conversely, aberrant glycosylation patterns on cancer cells, such as the appearance of truncated O-glycans like the Tn and sTn antigens, can be recognized by other immune receptors, such as the Macrophage Galactose-type Lectin (MGL). mdpi.com These tumor-associated glycan epitopes can either trigger or suppress an anti-tumor immune response depending on the context. mdpi.com

Glycan Antigens in Vaccine Development

Glycans are crucial components in modern vaccine development, acting as antigens that can elicit a protective immune response nih.gov. The surface of many pathogens is decorated with unique carbohydrate structures that the host immune system can recognize nih.gov. Harnessing these glycan structures is a key strategy for creating effective vaccines against various diseases.

One of the most successful applications of glycan antigens is in the creation of glycoconjugate vaccines aspariaglycomics.com. These vaccines are designed by covalently linking a bacterial polysaccharide (a long chain of glycans) to a carrier protein aspariaglycomics.com. This formulation enhances the immune response, particularly in infants and young children. Renowned examples of glycoconjugate vaccines include those targeting Haemophilus influenzae type b (Hib), Streptococcus pneumoniae, and Neisseria meningitidis nih.govaspariaglycomics.com. These vaccines have demonstrated that carbohydrate antigens, when appropriately presented to the immune system, can induce a robust and long-lasting T-cell-dependent immunity aspariaglycomics.com.

Recent advancements in synthetic chemistry and glycoengineering are paving the way for the development of custom-designed glycan antigens aspariaglycomics.comentigen.com. Scientists can now synthesize complex glycan structures or modify natural ones to optimize their immunogenicity entigen.com. This includes the creation of synthetic glycan antigens that mimic the surface of pathogens, thereby stimulating a targeted antibody response aspariaglycomics.com. Furthermore, a technique known as glycan masking is being explored in reverse vaccinology nih.gov. In this approach, glycans are strategically added to the surface of a protein immunogen to hide regions that are not of interest and to focus the immune response on specific, vulnerable epitopes of the pathogen nih.gov. This method is particularly useful for historically challenging pathogens like influenza and HIV, which naturally use glycans to evade the immune system nih.gov.

The table below summarizes key pathogens for which glycan-based vaccines have been successfully developed.

Pathogen Vaccine Type Target Glycan Antigen
Haemophilus influenzae type bGlycoconjugatePolyribosylribitol phosphate (PRP) capsule
Streptococcus pneumoniaeGlycoconjugateCapsular polysaccharides (various serotypes)
Neisseria meningitidisGlycoconjugateCapsular polysaccharides (serogroups A, C, W, Y)

Host-Pathogen Glycan Interactions

Glycans are at the forefront of the interactions between hosts and pathogens nih.govnih.govtaylorfrancis.com. Both host cells and pathogens have a dense layer of glycans on their surfaces, which mediate crucial steps in the infection process, including adherence and colonization nih.govtaylorfrancis.com. Pathogens have evolved to exploit the host's own glycans for their benefit, while the host immune system uses glycan recognition to identify and eliminate invaders nih.govnih.gov.

Many pathogens, including bacteria, viruses, fungi, and parasites, use host glycans as receptors to attach to and enter cells taylorfrancis.comuga.edu. For example, the influenza virus binds to sialic acid residues on the surface of respiratory cells, and the SARS-CoV-2 virus has been shown to interact with heparan sulfate, a type of glycosaminoglycan uga.edu. Bacteria also heavily rely on these interactions. Research has shown that the saccharide components of bacterial lipopolysaccharides (LPS) can directly bind to host glycans with high affinity, facilitating bacterial adherence pnas.org. This adherence can be competitively inhibited by free glycans from either the host or the bacteria, highlighting the specificity of these interactions pnas.org.

Some pathogens employ a strategy of molecular mimicry, decorating their own surfaces with glycans that resemble those of the host nih.gov. This allows them to camouflage themselves and evade detection by the host's immune system nih.gov. For instance, certain bacteria produce capsular polysaccharides that are structurally similar to human glycans, which helps them to avoid immune surveillance aspariaglycomics.com.

The host immune system, in turn, has its own set of glycan-binding proteins, called lectins, that play a crucial role in recognizing pathogens nih.gov. Lectins such as C-type lectins and galectins can bind to specific glycan structures on the surface of bacteria and other microbes, triggering an immune response to clear the infection nih.gov. This constant evolutionary pressure between host and pathogen glycan recognition systems drives significant diversity in glycan structures in nature taylorfrancis.com.

The table below provides examples of pathogen-host glycan interactions.

Pathogen Pathogen Lectin/Adhesin Host Glycan Receptor Biological Outcome
Influenza VirusHemagglutininSialic AcidsViral attachment and entry
Helicobacter pyloriBabALewis b antigenBacterial adherence to gastric mucosa
Escherichia coli (Uropathogenic)FimHMannosylated proteinsBacterial attachment to bladder cells
SARS-CoV-2Spike Protein (RBD)Heparan SulfateViral attachment and entry

Advanced Characterization and Theoretical Studies of Complex Glycans

Spectroscopic and Structural Analysis of Glycosidic Linkages

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), are fundamental for determining the structure of glycosidic linkages within complex carbohydrates.

NMR Spectroscopy: NMR provides detailed information about the connectivity and stereochemistry of monosaccharide units and the linkages between them. By analyzing chemical shifts and coupling constants, researchers can identify the anomeric configuration (α or β) and the specific carbon atoms involved in the glycosidic bond (e.g., 1→4, 1→6) nih.govlibretexts.orgwikipedia.org. For instance, the conformation of O-glycosidic linkages can be investigated using techniques like MA'AT analysis, which examines 13C–13C spin-coupling constants to infer torsion angles (φ and ψ) that define the linkage's flexibility acs.org. The unusual notation "(a1-1a)" for "All3N(a1-1a)Glc" would require careful NMR analysis to confirm the precise nature of the linkage, as standard nomenclature involves α or β configurations and specific carbon-carbon connections nih.govlibretexts.orgwikipedia.org.

Mass Spectrometry (MS): MS techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), are invaluable for determining the molecular weight and elemental composition of glycans. Tandem MS (MS/MS) allows for fragmentation of the glycan, providing sequence information and aiding in the identification of glycosidic linkages and modifications. Different fragmentation patterns can reveal the types of linkages present and the order of monosaccharide units nih.govlibretexts.org.

Computational and Theoretical Modeling of Glycan Conformation and Dynamics

Computational methods play a vital role in predicting and understanding the dynamic behavior and structural preferences of complex glycans, which are often flexible molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations allow researchers to model the time-dependent movement of atoms in a glycan molecule, providing insights into its conformational landscape. By simulating the behavior of the glycan in a solvent environment, MD can reveal preferred conformations, the flexibility of glycosidic linkages, and the potential for intramolecular interactions such as hydrogen bonding. These simulations can help visualize the dynamic nature of the glycosidic bond, which can adopt multiple conformations in solution due to variations in torsion angles (φ, ψ, ω) nih.govacs.org. For a compound like "this compound," MD simulations would be essential to understand the stability and flexibility associated with its specific, potentially novel, glycosidic linkage.

Predicting Glycan-Binding Specificity

Understanding how glycans interact with other molecules, such as proteins (lectins), is critical for deciphering their biological functions. Computational approaches are employed to predict glycan-binding specificity. This often involves:

Molecular Docking: Simulating the binding of a glycan to a target protein to identify favorable interaction poses and estimate binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing statistical models that correlate structural features of glycans with their binding affinities to specific receptors.

Machine Learning Algorithms: Utilizing algorithms trained on large datasets of glycan-binding interactions to predict the specificity of novel or modified glycans.

Glycan Array Technology for Ligand-Receptor Interactions

Glycan arrays, also known as carbohydrate microarrays, are powerful tools for high-throughput screening of glycan-ligand interactions. They involve immobilizing a library of different glycans onto a solid surface, allowing for the simultaneous assessment of their binding affinities to various proteins, antibodies, or other biomolecules.

High-Throughput Screening: Glycan arrays enable the rapid profiling of binding specificities for a large number of glycans against a target, facilitating the discovery of novel glycan-binding partners.

Structure-Activity Relationship Studies: By systematically varying glycan structures on the array (e.g., altering linkage types, monosaccharide composition, or branching patterns), researchers can identify key structural determinants responsible for specific interactions.

Diagnostic and Therapeutic Applications: Glycan arrays can be used to identify disease biomarkers, develop diagnostic tools, and screen for potential therapeutic agents that modulate glycan-mediated processes.

For a compound like "this compound," its inclusion on a glycan array would allow for the direct assessment of its binding interactions with a panel of lectins or antibodies, providing experimental data on its biological recognition profile.

Emerging Research Perspectives and Methodological Innovations in Glycoscience

Glycoengineering for Functional Glycan Design

Glycoengineering has emerged as a powerful strategy for the controlled modification of glycan structures to achieve desired biological functions. This approach encompasses a range of techniques, from genetic manipulation of glycosylation pathways in cells to the chemical and enzymatic synthesis of custom glycans. A central goal of glycoengineering is to produce glycoproteins with enhanced therapeutic properties, such as improved stability, efficacy, and serum half-life.

Metabolic glycoengineering is a particularly noteworthy technique that involves introducing chemically modified monosaccharide precursors into cells. oup.comnih.govfrontiersin.org These synthetic sugars are then processed by the cell's own enzymatic machinery and incorporated into nascent glycan chains. oup.comnih.govnih.gov This allows for the introduction of non-natural functional groups, such as azides and alkynes, onto the cell surface, providing chemical handles for subsequent modifications. nih.gov For instance, N-azidoacetylmannosamine (ManNAz) can be used to introduce azido groups into sialic acid residues on cell-surface glycoconjugates. researchgate.netjohnshopkins.edu

Chemoenzymatic synthesis offers another versatile approach for constructing complex and well-defined glycan structures. nih.govrsc.orgnih.gov This method combines the flexibility of chemical synthesis with the high stereo- and regioselectivity of enzymatic reactions. rsc.org Glycosyltransferases and glycosidases are employed as biocatalysts to assemble monosaccharide building blocks into larger oligosaccharides with precise linkages. nih.gov This strategy has been instrumental in the synthesis of a wide array of complex N-glycans and O-glycans for functional studies. nih.govrsc.org

The table below summarizes key enzymes used in the chemoenzymatic synthesis of N-glycans, highlighting their roles in building complex structures.

Enzyme ClassSpecific Enzyme ExampleFunction in N-Glycan Synthesis
Glycosyltransferasesβ-1,4-galactosyltransferase (β-1,4-GalT)Adds galactose in a β1-4 linkage to N-acetylglucosamine (GlcNAc) residues. nih.gov
α-1,3-fucosyltransferase (α-1,3-FucT)Transfers a fucose sugar to a specific position on an N-glycan. nih.gov
Sialyltransferase (ST6Gal-I)Adds sialic acid to the terminal positions of glycan chains. nih.gov
N-acetylglucosaminyltransferase (GlcNAcT)Initiates the branching of complex N-glycans by adding GlcNAc residues to the mannose core. nih.gov
GlycosidasesEndo-β-N-acetylglucosaminidase (Endo-A)Can be used in its wild type or mutant forms to ligate pre-assembled glycans to peptides. rsc.org

Development of Glycan-Based Probes and Tools

The development of sophisticated probes and tools based on glycan structures is crucial for elucidating the biological functions of carbohydrates. These tools enable the visualization, detection, and functional characterization of glycans and their interactions with other molecules in living systems.

A prominent application of metabolic glycoengineering is the creation of glycan-based probes. By incorporating monosaccharides with bioorthogonal functional groups (e.g., azides, alkynes, ketones) into cellular glycans, researchers can selectively label these structures with imaging agents or affinity tags. nih.gov For example, azido-modified sugars, once incorporated into the glycocalyx, can be covalently tagged with fluorescent probes or biotin via the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). researchgate.netsigmaaldrich.com This allows for the visualization of glycan trafficking and localization, as well as the identification of specific glycoproteins. researchgate.net

The following table details some commonly used azido sugars in metabolic glycoengineering for the development of glycan-based probes.

Azido SugarAbbreviationCorresponding Natural MonosaccharideTypical Application
N-azidoacetylmannosamineManNAzN-acetylmannosamineLabeling of sialic acid-containing glycans. researchgate.net
N-azidoacetylgalactosamineGalNAzN-acetylgalactosamineProbing of O-linked glycosylation. researchgate.net
N-azidoacetylglucosamineGlcNAzN-acetylglucosamineStudying O-GlcNAcylation and other GlcNAc-containing structures. researchgate.net
6-azidofucose6AzFucFucoseLabeling of fucosylated glycans. researchgate.net

Glycan microarrays are another powerful tool in glycoscience. These platforms consist of a collection of different glycan structures immobilized on a solid surface. They can be used to screen for the binding specificity of glycan-binding proteins, such as lectins, antibodies, and viral proteins. nih.gov This high-throughput approach provides valuable insights into the recognition patterns that govern glycan-protein interactions.

Interdisciplinary Approaches in Glycoconjugate Research

The complexity of glycoconjugate research necessitates a highly interdisciplinary approach, integrating principles and techniques from chemistry, biology, physics, and computer science. The convergence of these fields is accelerating progress in understanding the roles of glycans in health and disease.

The synthesis of complex glycans and glycoconjugates often requires a combination of chemical and enzymatic methods, as highlighted in the chemoenzymatic approaches discussed earlier. nih.govnih.gov Molecular modeling and computational studies are increasingly being used to predict the three-dimensional structures of glycoproteins and to understand the conformational dynamics of glycans. rsc.orgresearchgate.net This information is critical for interpreting the results of binding assays and for the rational design of glycomimetics and glycan-based drugs.

Structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, provide atomic-level details of glycan structures and their interactions with proteins. researchgate.net These methods are essential for understanding how subtle changes in glycan structure can have profound effects on biological recognition events. researchgate.net

Furthermore, the application of advanced analytical techniques, such as mass spectrometry, is indispensable for the detailed characterization of glycan structures from biological samples. These approaches, combined with bioinformatics tools, are enabling the field of glycomics, which aims to comprehensively study the entire complement of glycans (the "glycome") in a cell or organism.

The continued collaboration between scientists from diverse disciplines will be a key driver of future innovations in glycoscience, leading to a more complete picture of the "sugar code" of life and its implications for human health.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of All3N(a1-1a)Glc in a laboratory setting?

  • Methodological Answer : Synthesis optimization requires systematic experimental design, including control of reaction temperature, solvent polarity, and catalyst concentration. Use a Design of Experiments (DOE) approach to identify critical variables. For example, varying molar ratios of precursors (e.g., glucosamine derivatives) and monitoring yield via HPLC can reveal optimal conditions. Characterize intermediates with NMR (e.g., monitoring δ 5.2 ppm for anomeric protons) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what parameters should be prioritized?

  • Methodological Answer : Combine NMR (¹H, ¹³C, and 2D COSY for glycosidic linkages), FT-IR (to confirm amine and glucose moieties via N-H stretches at ~3350 cm⁻¹ and C-O-C bands at ~1100 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion validation). Ensure deuterated solvents (e.g., D₂O) are used to avoid proton exchange artifacts. Cross-validate results with computational simulations (e.g., DFT for vibrational frequencies) .

Q. How can computational modeling be applied to predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Use molecular dynamics (MD) simulations with software like GROMACS or AMBER to model protonation states of amine groups at pH 2–10. Validate predictions with experimental stability assays (e.g., incubating this compound in buffered solutions and quantifying degradation via UV-Vis at λ 280 nm). Compare free energy landscapes to identify pH-dependent conformational changes .

Advanced Research Questions

Q. What experimental design strategies address the challenges of this compound’s hygroscopicity during kinetic studies?

  • Methodological Answer : Employ inert atmosphere techniques (e.g., glovebox handling) and real-time moisture monitoring via Karl Fischer titration. Use non-aqueous solvents (e.g., DMF or acetonitrile) for kinetic assays, and integrate thermogravimetric analysis (TGA) to quantify water absorption. Include control experiments with desiccated samples to isolate hygroscopicity effects .

Q. How should researchers reconcile contradictory data between this compound’s theoretical and observed bioactivity in cell-based assays?

  • Methodological Answer : Conduct root-cause analysis:

  • Step 1: Verify compound purity (HPLC ≥98%) and stability in cell culture media (e.g., LC-MS post-incubation).
  • Step 2: Replicate assays with controlled variables (e.g., cell passage number, serum batch).
  • Step 3: Use siRNA knockdown or competitive inhibitors to validate target specificity. Publish null results to highlight assay limitations .

Q. What methodologies enable the integration of this compound’s structural data with existing glycosylation pathway models?

  • Methodological Answer : Develop a systems biology approach:

  • Data Curation: Compile kinetic parameters (e.g., KmK_m, VmaxV_{max}) from enzyme assays with this compound as a substrate.
  • Modeling: Use tools like COPASI to simulate pathway flux, incorporating this compound’s stereochemical constraints.
  • Validation: Compare predictions with metabolomics data (GC-MS profiles of glycosylation intermediates) .

Q. How can researchers design multi-step syntheses of this compound derivatives while minimizing side reactions?

  • Methodological Answer : Apply retrosynthetic analysis to identify stable intermediates. Use orthogonal protecting groups (e.g., Fmoc for amines, acetyl for hydroxyls) and monitor reaction progress via TLC or inline IR. Optimize purification with flash chromatography (gradient elution) or preparative HPLC. For scalability, conduct DOE on solvent volume and catalyst recycling .

Data Contradiction and Reproducibility

Q. What steps are critical when reproducing published this compound synthesis protocols that yield inconsistent results?

  • Methodological Answer :

  • Step 1: Audit reagent sources (e.g., enantiomeric purity of starting materials).
  • Step 2: Replicate conditions precisely (e.g., ramp rates in thermal reactions).
  • Step 3: Characterize products with multiple techniques (e.g., X-ray crystallography for definitive structure confirmation). Document deviations in open-access platforms to foster transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.